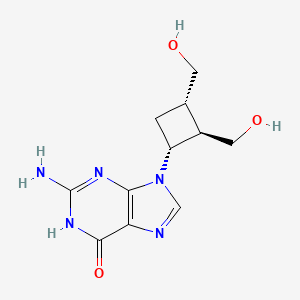

Lobucavir

Vue d'ensemble

Méthodes De Préparation

Lobucavir peut être synthétisé par une série de réactions chimiques impliquant des dérivés du cyclobutane. Une voie de synthèse implique la cyclisation stéréocontrôlée de l'ester méthylique de l'acide (E)-3-(2-oxooxazolidin-3-ylcarbonyl)-2-propénoïque avec du 1,1-di(méthylsulfanyl)éthylène catalysée par un réactif chiral préparé in situ avec du dichlorure de diisopropoxytitane et un dioxolane chiral . Le composé résultant subit plusieurs étapes, notamment la réduction, la silylation et la condensation avec la 6-O-(2-méthoxyéthyl)guanine, suivies d'une déprotection pour produire this compound .

Analyse Des Réactions Chimiques

Lobucavir subit diverses réactions chimiques, principalement impliquant sa structure analogue de la guanine. Il doit être phosphorylé en sa forme triphosphate dans les cellules infectées via des enzymes intracellulaires avant de pouvoir démontrer son activité antivirale . Le composé agit comme un terminateur de chaîne non obligatoire de la polymérase virale, provoquant un changement conformationnel qui bloque l'activité optimale de la polymérase deux à trois nucléotides en aval de son incorporation .

Applications de la recherche scientifique

This compound a été largement étudié pour ses propriétés antivirales. Il a montré une activité contre l'herpèsvirus, le virus de l'hépatite B, le virus de l'immunodéficience humaine et le cytomégalovirus humain . Il a atteint la phase III des essais cliniques pour l'hépatite B et l'herpèsvirus, la phase II des essais cliniques pour le cytomégalovirus et a fait l'objet d'une étude pilote pour son utilisation dans le traitement du syndrome d'immunodéficience acquise . Malgré ses résultats prometteurs, le développement a été interrompu en raison de la découverte d'un risque accru de cancer associé à une utilisation à long terme chez la souris .

Mécanisme d'action

This compound est un analogue de la guanine qui interfère avec l'ADN polymérase virale . Il doit être phosphorylé en sa forme triphosphate dans les cellules infectées via des enzymes intracellulaires avant de pouvoir démontrer son activité antivirale . Dans des études sur l'hépatite B, this compound s'est avéré inhiber la synthèse de l'amorce virale, la transcription inverse et la polymérisation ADN-dépendante de l'ADN en agissant comme un terminateur de chaîne non obligatoire de la polymérase virale . Contrairement aux terminateurs de chaîne traditionnels qui manquent d'un groupe 3'-OH pour empêcher la réplication de l'ADN, this compound est censé provoquer un changement conformationnel qui bloque l'activité optimale de la polymérase deux à trois nucléotides en aval de son incorporation .

Applications De Recherche Scientifique

Lobucavir has been extensively studied for its antiviral properties. It has shown activity against herpesvirus, hepatitis B virus, human immunodeficiency virus, and human cytomegalovirus . It reached phase III clinical trials for hepatitis B and herpesvirus, phase II clinical trials for cytomegalovirus, and underwent a pilot study for use in treating acquired immunodeficiency syndrome . Despite its promising results, development was halted due to the discovery of increased risk of cancer associated with long-term use in mice .

Mécanisme D'action

Lobucavir is a guanine analog that interferes with viral DNA polymerase . It must be phosphorylated into its triphosphate form within infected cells via intracellular enzymes before it can demonstrate its antiviral activity . In hepatitis B studies, this compound has been found to inhibit viral primer synthesis, reverse-transcription, and DNA-dependent DNA polymerization by acting as a non-obligate chain terminator of the viral polymerase . Unlike traditional chain terminators that lack a 3’-OH group to prevent further DNA replication, this compound is thought to cause a conformational change that blocks optimal polymerase activity two to three nucleotides downstream of its incorporation .

Comparaison Avec Des Composés Similaires

Lobucavir est similaire à d'autres analogues nucléosidiques tels que la zidovudine et le ganciclovir, qui sont également utilisés comme médicaments antiviraux . Le mécanisme d'action unique de this compound en tant que terminateur de chaîne non obligatoire le distingue de ces composés . D'autres composés similaires comprennent la lamivudine et l'entecavir, qui sont également utilisés pour traiter les infections par le virus de l'hépatite B .

Propriétés

IUPAC Name |

2-amino-9-[(1R,2R,3S)-2,3-bis(hydroxymethyl)cyclobutyl]-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N5O3/c12-11-14-9-8(10(19)15-11)13-4-16(9)7-1-5(2-17)6(7)3-18/h4-7,17-18H,1-3H2,(H3,12,14,15,19)/t5-,6-,7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWFOVSGRNGAGDL-FSDSQADBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C1N2C=NC3=C2N=C(NC3=O)N)CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H]([C@@H]1N2C=NC3=C2N=C(NC3=O)N)CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40155063 | |

| Record name | Lobucavir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40155063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127759-89-1, 126062-18-8 | |

| Record name | Lobucavir | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127759-89-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lobucavir | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126062188 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lobucavir [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127759891 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lobucavir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12531 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Lobucavir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40155063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LOBUCAVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8U5PYQ1R2E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[2-Amino-5-(diaminomethylideneamino)pentanoyl]amino]-2-(1-hydroxy-2-oxocyclopent-3-en-1-yl)acetic acid](/img/structure/B1674918.png)

![n-[(1s,5s,6s)-5-Hydroxy-2-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]acetamide](/img/structure/B1674919.png)